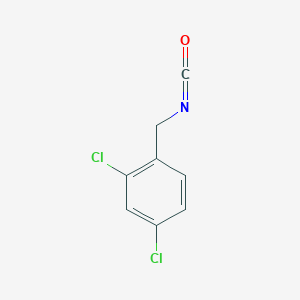

2,4-Dichlorobenzyl isocyanate

Description

Contextualization of the Isocyanate Functional Group within Modern Chemical Synthesis

The isocyanate group, with its characteristic –N=C=O structure, is a cornerstone of modern organic synthesis, valued for its high reactivity and versatility. nih.gov Isocyanates function as potent electrophiles, readily reacting with a wide array of nucleophiles. rsc.org This reactivity is fundamental to the formation of numerous essential chemical linkages. For instance, the reaction of an isocyanate with an alcohol yields a carbamate (B1207046) (urethane) linkage, while its reaction with an amine produces a urea (B33335) derivative. The reaction with water leads to an unstable carbamic acid, which subsequently decomposes to an amine and carbon dioxide. chemicalbook.comsmolecule.com

This predictable and efficient reactivity has made isocyanates indispensable building blocks in diverse fields, including the synthesis of pharmaceuticals, agrochemicals, and, most notably, polymers. smolecule.com The production of polyurethanes, a major class of polymers with wide-ranging applications, is fundamentally based on the reaction between diisocyanates and polyols. smolecule.com The industrial synthesis of isocyanates has traditionally relied on the phosgenation of primary amines. researchgate.net However, ongoing research focuses on developing phosgene-free routes to address safety and environmental concerns. researchgate.netscholaris.ca

The Unique Role of 2,4-Dichlorobenzyl Isocyanate within Arylalkyl Isocyanate Chemistry

Arylalkyl isocyanates represent a specific class of isocyanates where the functional group is separated from an aromatic ring by an alkyl spacer, typically a methylene (B1212753) (–CH₂) group. This structure distinguishes them from aryl isocyanates, where the –N=C=O group is directly bonded to the aromatic ring. The presence of the methylene bridge in compounds like benzyl (B1604629) isocyanate alters the electronic communication between the aromatic ring and the isocyanate moiety, influencing its reactivity compared to its aryl counterparts.

This compound is a specific member of this class, characterized by a benzyl isocyanate core substituted with two chlorine atoms at the 2 and 4 positions of the phenyl ring. While it is a commercially available research chemical, detailed academic literature focusing specifically on its synthesis and reactivity is less extensive than for its isomeric counterpart, 2,4-dichlorophenyl isocyanate. lookchem.com The structural distinction is critical; the methylene spacer in this compound isolates the isocyanate group from the direct resonance effects of the dichlorinated ring, primarily subjecting it to inductive effects.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 19654-32-1 lookchem.com |

| Molecular Formula | C₈H₅Cl₂NO lookchem.comcacheby.com |

| Molecular Weight | 202.04 g/mol cacheby.com |

| Structure (SMILES) | ClC1=CC=C(C(Cl)=C1)CN=C=O bldpharm.com |

Table 2: General Reactions of the Isocyanate Functional Group

| Reactant (Nucleophile) | Product Formed | Resulting Linkage |

| Alcohol (R'-OH) | Carbamate (Urethane) | R-NH-CO-OR' |

| Amine (R'-NH₂) | Urea | R-NH-CO-NHR' |

| Water (H₂O) | Amine + CO₂ (via carbamic acid) | R-NH₂ |

| Carboxylic Acid (R'-COOH) | Amide + CO₂ (via mixed anhydride) | R-NH-CO-R' |

Overview of Academic Research Trajectories for Isocyanates and Their Derivatives

Current academic research on isocyanates is driven by the pursuit of greater efficiency, sustainability, and the synthesis of novel molecular architectures. A significant trend is the development of non-phosgene routes for isocyanate synthesis to create safer and more environmentally benign processes. researchgate.net Methods utilizing the dehydration of carbamic acids, generated from amines and carbon dioxide, represent a green chemistry approach. scholaris.ca

Another major research trajectory involves new catalytic systems. For example, nickel(0) complexes have been developed as catalysts for the synthesis of isocyanates from organic halides and metal cyanates, expanding the scope of accessible isocyanate structures. google.com This allows for the formation of isocyanates from less reactive halides, such as vinyl and aryl halides. google.com

Furthermore, the high reactivity of isocyanates, which can lead to undesired polymerization or side reactions, has spurred the development of methods for their in situ generation. nih.gov This approach allows for the controlled formation and immediate reaction of highly reactive or unstable isocyanates, enabling their use in complex synthetic sequences. These in situ methods are particularly valuable in cascade reactions, where multiple bonds are formed in a single operation to rapidly construct complex heterocyclic scaffolds of interest in medicinal chemistry. nih.gov Research is also expanding into specialized isocyanates, such as aryl sulfonyl isocyanates, which exhibit unique reactivity and are used as versatile reagents in organic synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUATRKBRZCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404877 | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19654-32-1 | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Pathways and Mechanistic Elucidation of 2,4 Dichlorobenzyl Isocyanate

Nucleophilic Addition Reactions Involving the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives from 2,4-Dichlorobenzyl isocyanate. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. Electron-withdrawing groups on the isocyanate, such as the dichloro-substituted benzyl (B1604629) group, can enhance the electrophilicity of the carbon atom and increase the reaction rate. rsc.orgnih.gov

The reaction between this compound and primary or secondary amines is a facile and common method for the synthesis of substituted urea (B33335) derivatives. researchgate.netasianpubs.orgbeilstein-journals.org This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. rsc.orgresearchgate.net This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. rsc.org

The general reaction can be represented as:

Step 1: Nucleophilic Attack. The nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate.

Step 2: Proton Transfer. A proton is transferred from the amine to the nitrogen of the isocyanate group.

This reaction is typically fast and can be carried out in a variety of aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) at room temperature, generally without the need for a catalyst. commonorganicchemistry.com The formation of unsymmetrical ureas is readily achieved by reacting an isocyanate with an amine. wikipedia.orgorganic-chemistry.org

| Isocyanate Reactant | Amine Reactant | Resulting Urea Derivative | Typical Reaction Conditions |

|---|---|---|---|

| 4-Bromophenyl isocyanate | Pyridyl amine | N-(4-bromophenyl)-N'-(pyridyl)urea | Acetone, Room Temperature, 3-4 h |

| 2-Chlorophenyl isocyanate | Pyridyl amine | N-(2-chlorophenyl)-N'-(pyridyl)urea | Acetone, Room Temperature, 3-4 h |

| 4-Fluorophenyl isocyanate | Pyridyl amine | N-(4-fluorophenyl)-N'-(pyridyl)urea | Acetone, Room Temperature, 3-4 h |

| Phenyl isocyanate | o-phenylenediamine | 1,2-bis(3-phenylureido)benzene | Mechanochemical milling, 30 min |

The data in this table is illustrative of general isocyanate-amine reactions and is based on findings from similar reactions. beilstein-journals.orgasianpubs.org

This compound reacts with alcohols and phenols to form carbamates, also known as urethanes. This reaction is another example of nucleophilic addition to the isocyanate group. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. A subsequent proton transfer from the hydroxyl group to the isocyanate nitrogen yields the carbamate (B1207046) product.

The reaction with alcohols is generally slower than with amines due to the lower nucleophilicity of the oxygen atom. Consequently, this reaction often requires heating or the use of catalysts to proceed at a reasonable rate. Common catalysts include tertiary amines (e.g., triethylamine) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).

Further reaction of the formed carbamate with another molecule of isocyanate can lead to the formation of an allophanate. This secondary reaction involves the nucleophilic attack of the N-H group of the carbamate on the carbonyl carbon of a second isocyanate molecule. The formation of allophanates is typically favored at higher temperatures and in the presence of catalysts.

Kinetic studies on isocyanate-alcohol reactions often reveal that the rate is dependent on the structure of both the alcohol and the isocyanate, the solvent, and the catalyst used. The equilibrium of the reaction can be influenced by temperature, with higher temperatures sometimes leading to the dissociation of the carbamate back to the isocyanate and alcohol, a phenomenon known as retro-urethane formation.

The reaction of this compound with water, known as hydrolysis, proceeds through a multi-step mechanism. Initially, the water molecule acts as a nucleophile, adding to the isocyanate group to form an unstable carbamic acid intermediate.

Carbamic acids are generally unstable and readily decompose to yield a primary amine and carbon dioxide gas. The newly formed amine is nucleophilic and can react with another molecule of this compound to form a disubstituted urea.

Formation of Carbamic Acid: R-NCO + H₂O → [R-NH-COOH]

Decomposition: [R-NH-COOH] → R-NH₂ + CO₂

Urea Formation: R-NCO + R-NH₂ → R-NH-CO-NH-R

This sequence of reactions is important in various applications, for example, in the formation of polyurea foams where the generated carbon dioxide acts as a blowing agent.

Cycloaddition and Oligomerization Phenomena

Beyond simple nucleophilic additions, the isocyanate group of this compound can participate in cycloaddition and oligomerization reactions, leading to the formation of various heterocyclic structures.

In the presence of specific catalysts, isocyanates can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates). The trimerization of this compound results in the formation of a stable, six-membered heterocyclic ring known as an isocyanurate or a triisocyanurate.

This reaction is typically catalyzed by a variety of substances, including:

Tertiary amines

Phosphines

Alkali metal alkoxides

Metal carboxylates

The mechanism of trimerization is believed to proceed through a stepwise process involving the initial formation of a zwitterionic intermediate from the reaction of the catalyst with an isocyanate molecule. This intermediate then reacts sequentially with two more isocyanate molecules, ultimately leading to the formation of the cyclic trimer and regeneration of the catalyst. The resulting isocyanurate ring is known for its high thermal stability.

This compound can serve as a building block for the synthesis of more complex nitrogen-containing heterocyclic compounds. For instance, isocyanates can react with α-hydroxy ketones or α-hydroxy esters to form oxazolidinone derivatives.

Furthermore, isocyanates can participate in [2+2] cycloaddition reactions. A notable example is the Staudinger synthesis of β-lactams, which involves the reaction of an isocyanate with a ketene. While not a direct reaction of the isocyanate itself, it highlights its utility in constructing four-membered lactam rings, which are core structures in many antibiotic compounds.

Polymerization Kinetics and Control in Isocyanate Systems

The polymerization of isocyanates is a critical aspect of their chemistry, leading to the formation of various polymer structures such as polyurethanes, polyureas, and polyisocyanurates. The kinetics of these polymerization reactions are complex and can be influenced by a variety of factors including monomer structure, catalysts, temperature, and the presence of impurities. Understanding and controlling these kinetics are essential for producing materials with desired properties and ensuring process safety. manufacturing.netmt.com

Isocyanate polymerization can proceed through several mechanisms, including anionic, cationic, and coordination polymerization. For many isocyanate systems, the polymerization follows complex kinetic models that may not adhere to simple first or second-order kinetics. For instance, some solid-state polymerizations exhibit autocatalytic behavior, characterized by an induction period followed by an acceleration in the reaction rate. nih.gov In contrast, liquid-state polymerization may follow a zero-order reaction model. nih.gov The activation energy for these processes is a key parameter; for solid-state polymerization, the effective activation energy can vary with the degree of conversion, indicating a multi-step kinetic process, whereas for liquid-state reactions, it may remain nearly constant, suggesting a single rate-limiting step. nih.gov

Controlling the polymerization of highly reactive monomers like this compound is paramount. One of the primary challenges is managing the reactivity of the isocyanate group, which can react with moisture, leading to premature curing and viscosity buildup. enpress-publisher.com Several strategies are employed to control these reactions:

In-situ Monitoring: Process Analytical Technology (PAT), particularly in-situ mid-infrared spectroscopy (FTIR), provides real-time monitoring of the reaction progress. manufacturing.netmt.com This technique allows for the quantification of isocyanate concentration, as well as the formation of products and by-products, without the need for offline sampling. manufacturing.net By tracking the reaction components in real-time, process parameters can be adjusted dynamically to maintain control over the polymerization, ensuring product quality and safety. manufacturing.net

Blocking Agents: To prevent premature reaction and improve handling and storage, the isocyanate groups can be "blocked" or "capped" with a suitable agent. enpress-publisher.comusm.edu Blocking agents, such as phenols, caprolactam, or methyl ethyl ketoxime (MEKO), react with the isocyanate to form a thermally reversible bond. enpress-publisher.comusm.edu The blocked isocyanate is inert at ambient temperatures but regenerates the reactive isocyanate group upon heating, allowing the polymerization to proceed at a desired time and temperature. usm.edu The choice of blocking agent and the deblocking temperature are critical parameters for controlling the curing process. enpress-publisher.com

Catalyst Selection: The choice of catalyst can significantly influence the polymerization rate and the final polymer structure. Bases and acids can initiate polymerization, and specific catalysts can be chosen to favor certain reactions, such as trimerization to form isocyanurates over linear polymerization. noaa.gov

Below is a table summarizing kinetic parameters for different polymerization systems, illustrating the range of behaviors observed.

| Polymerization System | Reaction Model | Activation Energy (Ea) | Key Control Strategies |

| Solid-State Diacetylene Polymerization | Autocatalytic | 68-95 kJ/mol (Varies with conversion) | Topochemical control, Temperature |

| Liquid-State Diacetylene Polymerization | Zero-order | ~106 kJ/mol (Constant) | Temperature, Initiator concentration |

| General Isocyanate-Polyol Reaction | Complex/Variable | Dependent on catalyst and reactants | In-situ monitoring (FTIR), Catalyst selection |

| Blocked Isocyanate Systems | Thermally-activated | Dependent on blocking agent | Deblocking temperature, Blocking agent type |

Table 1: Representative Kinetic Data and Control Strategies for Polymerization Systems. Data is illustrative of concepts discussed in sources. nih.govenpress-publisher.com

Reactivity with Specialty Reagents and Active Species

The electrophilic carbon atom of the isocyanate group in this compound makes it reactive toward a wide range of nucleophiles and other active species. wikipedia.org Its reactions with specialty reagents like organometallics, diazomethane (B1218177), and hydrogen sulfide (B99878) lead to a diverse array of products and are of significant interest in synthetic chemistry.

Organometallic Reagents: Organometallic compounds, particularly those of silicon, germanium, and tin, react with isocyanates through insertion of the isocyanate into the metal-heteroatom bond. rsc.org For example, N-trimethylmetal(IV)dialkylamines (Me₃M·NR¹R²) react with benzoyl isocyanate, a related aromatic isocyanate, to form 1:1 adducts. rsc.org The structure of these adducts depends on the metal and the reaction stoichiometry. In some cases, subsequent reactions can occur; for instance, the reaction of Me₃Sn·NMe₂ with an excess of benzoyl isocyanate leads to the formation of a 2,6-diphenyl-1,3,5-oxadiazin-4-one with the evolution of carbon dioxide. rsc.org Similarly, β-halogenoalkoxytrimethylsilanes have been shown to react with phenyl isocyanate. The reaction pathway depends on the halogen: β-fluoroalkoxytrimethylsilanes catalyze the trimerization of the isocyanate, while β-chloroalkoxytrimethylsilanes form 1:1 adducts. rsc.org

Diazomethane: Diazomethane (CH₂N₂) is a versatile reagent known for its ability to act as a methylating agent and as a source of carbene. masterorganicchemistry.comwikipedia.org Its reaction with isocyanates is characteristic of a 1,3-dipolar cycloaddition. ru.nl The diazomethane molecule adds across the carbon-nitrogen double bond of the isocyanate group. This cycloaddition reaction is expected to form a five-membered heterocyclic ring, specifically a 1,2,4-triazolidin-5-one derivative. This type of reaction is well-documented for double bonds activated by electron-withdrawing groups. ru.nl The initial product may be a Δ¹-1,2,3-triazoline, which can then rearrange to a more stable heterocyclic structure.

Hydrogen Sulfide: Hydrogen sulfide (H₂S) is a nucleophilic reagent that can react with isocyanates. semanticscholar.org As a weak acid and a source of the hydrosulfide (B80085) anion (HS⁻), it can add across the electrophilic C=N bond of the isocyanate group. noaa.govnoaa.gov The reaction is analogous to the addition of alcohols or amines. The initial product of the reaction between this compound and hydrogen sulfide would be the corresponding N-(2,4-dichlorobenzyl)carbamothioic acid. These thioic acids are often unstable and may undergo further reactions, such as decomposition or reaction with another isocyanate molecule.

| Reagent Type | Example Reagent | Reactant | Primary Reaction Type | Expected Product with this compound |

| Organometallic | N-trimethylsilyldimethylamine | Phenyl Isocyanate | Insertion / Adduct Formation | N-(2,4-dichlorobenzyl)-N',N'-dimethyl-N-(trimethylsilyl)urea |

| Diazo Compound | Diazomethane | General Isocyanates | 1,3-Dipolar Cycloaddition | 4-(2,4-dichlorobenzyl)-1,2,4-triazolidin-5-one derivative |

| Sulfur Nucleophile | Hydrogen Sulfide | General Isocyanates | Nucleophilic Addition | N-(2,4-dichlorobenzyl)carbamothioic acid |

Table 2: Summary of Reactions of Isocyanates with Specialty Reagents. Products are predicted based on established reactivity patterns. rsc.orgru.nlnoaa.gov

Exothermic Reactions and Polymerization Control

Reactions involving the isocyanate functional group are typically highly exothermic. noaa.gov This is true for polymerization reactions (e.g., polyurethane formation) as well as reactions with low molecular weight nucleophiles like water, alcohols, and amines. noaa.govkuleuven.be The significant heat release poses a considerable process safety risk, as it can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or thermal decomposition of the products and reactants. google.comresearchgate.net

The thermal decomposition of isocyanate-derived products, such as polyurethanes, can generate toxic and reactive species. researchgate.netnih.gov Therefore, controlling the reaction exotherm is a critical aspect of process design and safety for any synthesis involving this compound.

Several methods are employed to manage and control the exothermic nature of isocyanate reactions:

Heat Removal: Effective heat removal is the most direct method for controlling reaction temperature. This is achieved through the use of jacketed reactors, internal cooling coils, and external heat exchangers. The design of the reactor and the cooling system must be adequate to handle the maximum expected heat output of the reaction.

Semi-Batch Operation: Instead of adding all reactants at once, a semi-batch process is often used where one reactant (often the isocyanate) is added gradually to the other. This allows the rate of the reaction, and thus the rate of heat generation, to be controlled by the feed rate. This method prevents the accumulation of unreacted reagents that could lead to a runaway reaction.

Use of Solvents: Performing the reaction in a suitable solvent adds thermal mass to the system, which helps to absorb the heat of reaction and buffer temperature changes. The solvent can also facilitate heat transfer to the cooling system.

Real-Time Monitoring and Control: As discussed in section 3.3, in-situ monitoring techniques are invaluable for controlling exothermic reactions. manufacturing.net By continuously monitoring the reaction temperature and the concentration of reactants, automated control systems can adjust cooling rates or reactant feed rates to maintain the desired temperature profile and prevent thermal runaways. mt.com

Chemical Control Methods: The use of blocking agents, as mentioned previously, is also a form of exothermic control. enpress-publisher.com By masking the isocyanate's reactivity until a specific temperature is reached, the onset and rate of the exothermic reaction can be precisely controlled. Similarly, the careful selection of catalysts can modulate the reaction rate to ensure that heat is generated at a manageable pace.

The table below outlines the key hazards associated with exothermic isocyanate reactions and the corresponding control strategies.

| Hazard | Cause | Consequence | Primary Control Strategy |

| Thermal Runaway | Inadequate heat removal; High reactant concentration | Rapid increase in temperature and pressure; Reactor failure; Release of toxic materials | Effective heat exchange; Semi-batch processing; In-situ monitoring |

| Uncontrolled Polymerization | Presence of catalytic impurities; Loss of cooling | Formation of solid polymer mass; Reactor fouling; Exothermic decomposition | Control of reactant purity; Use of inhibitors; Emergency cooling systems |

| Side Reactions/Decomposition | High reaction temperatures | Reduced product yield and purity; Generation of toxic by-products (e.g., CO₂) | Precise temperature control; Use of solvents; Optimization of reaction time |

Table 3: Hazards and Control Strategies for Exothermic Isocyanate Reactions. manufacturing.netnoaa.govgoogle.com

Computational and Theoretical Investigations of 2,4 Dichlorobenzyl Isocyanate Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are fundamental to understanding the stepwise processes of chemical reactions. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as the G3MP2B3 model chemistry are employed to map out the potential energy surfaces of reactions involving isocyanates.

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.netrsc.orgaps.org It is particularly useful for studying the mechanisms of reactions involving isocyanates, such as their reactions with alcohols to form urethanes or with amines to form ureas. wikipedia.org For instance, DFT calculations can be used to locate transition states and intermediates along a reaction pathway. In studies of similar aromatic isocyanates, DFT has been used to investigate reaction energetics, revealing how substituents on the phenyl ring influence the activation barriers. For example, electron-withdrawing groups can affect the electrophilicity of the isocyanate carbon, thereby altering the reaction rate. chemrxiv.org

G3MP2B3 Model Chemistry: The G3MP2B3 is a composite quantum chemical method used to obtain more accurate energy predictions than what might be achieved with a single-level DFT calculation. It combines results from several different calculations to approximate a high-level, computationally expensive calculation. This model chemistry has been successfully applied to investigate the industrially significant phosgenation mechanisms of aromatic diamines to form diisocyanates. researchgate.netresearchgate.net By calculating the zero-point corrected energy profiles, researchers can explore various reaction pathways and identify the most energetically favorable mechanism for isocyanate formation. researchgate.net

A hypothetical reaction coordinate diagram for the reaction of an isocyanate, based on quantum chemical calculations, is presented below.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | R-NCO + Nu-H | 0.0 |

| Transition State 1 | [R-N(H)···C(O)···Nu]‡ | +15.2 |

| Intermediate | R-NH-C(O)-Nu | -5.8 |

| Transition State 2 | [R-N=C(OH)-Nu]‡ | +20.5 |

| Products | R-NH-C(O)-Nu | -10.3 |

| Note: This table is illustrative and based on typical values for isocyanate reactions with nucleophiles (Nu-H). Actual values for 2,4-Dichlorobenzyl isocyanate would require specific calculations. |

Molecular Electrostatic Potential Analysis for Predicting Reactive Sites and Selectivity

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its chemical reactivity. researchgate.netrsc.orgchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule.

For an isocyanate like this compound, the MEP map would highlight key reactive features:

Electrophilic Sites: Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and would be represented by a strongly positive potential region. This confirms its role as the primary site for attack by nucleophiles like alcohols or amines. wikipedia.orgwalisongo.ac.id

Nucleophilic Sites: Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack. The oxygen atom and, to a lesser extent, the nitrogen atom of the isocyanate group would show negative potential, indicating their nucleophilic character. chemrxiv.org

| Atom/Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Isocyanate Carbon (C of NCO) | Strongly Positive (Blue) | Primary site for nucleophilic attack |

| Isocyanate Oxygen (O of NCO) | Strongly Negative (Red) | Site for electrophilic attack/H-bonding |

| Isocyanate Nitrogen (N of NCO) | Negative (Red/Yellow) | Nucleophilic character |

| Aromatic Ring Carbons | Varied (influenced by Cl) | Susceptible to electrophilic substitution |

| Note: This table provides a qualitative prediction of the MEP for this compound. |

Modeling Solvent Effects on Reaction Barriers and Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models are used to simulate these solvent effects and provide a more realistic description of reactions in solution.

Implicit Solvation Models: The most common approach is to use an implicit or continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. researchgate.netkuleuven.be These models treat the solvent as a continuous dielectric medium rather than individual molecules. This approach is computationally efficient and can accurately capture the bulk electrostatic effects of the solvent on the solute. For isocyanate reactions, these models have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate. researchgate.net

Explicit Solvation Models: In some cases, explicit solvent models are used, where a number of individual solvent molecules are included in the quantum chemical calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For the reaction of isocyanates with alcohols, theoretical studies have shown that the alcohol can act as both a reactant and a catalyst through hydrogen bonding, and explicit models are necessary to capture this dual role. kuleuven.beresearchgate.net

| Solvent | Dielectric Constant (ε) | Predicted Effect on Reaction Rate | Computational Model |

| Xylene | 2.3 | Slow | PCM/SMD |

| n-Butyl acetate | 5.0 | Moderate | PCM/SMD |

| Cyclohexanone | 18.3 | Fast | PCM/SMD |

| Dimethyl sulfoxide | 46.7 | Very Fast | PCM/SMD |

| Note: This table is based on general trends observed for isocyanate reactions in different solvents. researchgate.net |

Thermochemical Property Computations for Isocyanate Reactions

Computational chemistry allows for the accurate calculation of various thermochemical properties that are essential for understanding the thermodynamics of a reaction. These properties determine the feasibility and spontaneity of a chemical process.

Key thermochemical properties computed for isocyanate reactions include:

Enthalpy of Reaction (ΔH): This represents the heat absorbed or released during a reaction. Calculations for the reaction of isocyanates with nucleophiles typically show them to be exothermic (negative ΔH), indicating that they release heat. researchgate.net

Entropy of Reaction (ΔS): This measures the change in disorder of the system. Reactions where two molecules combine to form one, such as the addition of an alcohol to an isocyanate, generally have a negative entropy change. researchgate.net

These calculations are crucial for industrial process design and optimization, allowing for the prediction of reaction outcomes under various conditions without the need for extensive experimentation.

| Thermodynamic Quantity | Description | Typical Calculated Value for Isocyanate Addition | Implication |

| ΔH (Enthalpy) | Heat of reaction | Negative | Exothermic, energetically favorable |

| ΔS (Entropy) | Change in disorder | Negative | Becomes less favorable at high temperatures |

| ΔG (Gibbs Free Energy) | Spontaneity of reaction | Negative | Spontaneous under standard conditions |

| Note: This table summarizes the expected thermochemical properties for the addition reactions of isocyanates. |

Applications of 2,4 Dichlorobenzyl Isocyanate in Advanced Organic Synthesis

Utilization as a Versatile Intermediate for Complex Organic Molecule Construction

The primary application of 2,4-dichlorobenzyl isocyanate in organic synthesis is as an intermediate for constructing larger, more complex molecular structures. Its ability to introduce a 2,4-dichlorobenzyl moiety into a molecule via a stable linkage (such as a urea (B33335) or carbamate) is particularly useful in medicinal chemistry and materials science.

A key reaction is the formation of substituted ureas and carboxamides. For instance, in the development of novel P2RX7 receptor modulators, this compound is reacted with N-(2,4-dichlorobenzyl)-5-oxo-pyrrolidine-2-carboxamide. google.comgoogle.com This reaction creates a new carbon-nitrogen bond, linking the two fragments to generate a complex dicarboxamide. google.com This process highlights the compound's role as a reliable building block for elaborating on existing molecular cores to produce sophisticated target molecules. google.comgoogle.com

| Reactant 1 | Reactant 2 | Product Class |

| (S)-N-(2,4-dichlorobenzyl)-5-oxo-pyrrolidine-2-carboxamide | This compound | Dicarboxamide |

| Primary or Secondary Amine | This compound | Substituted Urea |

| Alcohol | This compound | Substituted Carbamate (B1207046) |

This table illustrates the role of this compound as a versatile intermediate in forming various classes of complex organic molecules.

Construction of Functionalized Heterocyclic Systems

While direct, widespread examples of this compound in the synthesis of heterocyclic systems are not extensively documented, its fundamental reactivity makes it an implicit precursor for such structures. The isocyanate group is a key synthon for a variety of nitrogen-containing heterocycles. The initial product of its reaction with a binucleophile (a molecule with two nucleophilic sites) is often an acyclic intermediate that can subsequently cyclize.

For example, the reaction of this compound with an amine produces a substituted urea. google.com If the amine reactant contains another nucleophilic group (such as a hydroxyl or a second amine), this urea intermediate can undergo an intramolecular cyclization reaction to form heterocyclic rings like hydantoins, quinazolinediones, or triazinones. This strategy allows for the incorporation of the 2,4-dichlorobenzyl group into a rigid, pharmacologically relevant heterocyclic scaffold.

Design of Targeted Molecular Scaffolds (e.g., for lead compound discovery in specific chemical classes)

In modern drug discovery, this compound serves as a valuable building block for creating targeted molecular scaffolds, particularly through combinatorial chemistry. googleapis.com Researchers utilize it to generate large libraries of related compounds that can be screened for activity against specific biological targets. google.comgoogleapis.com

Patents describe its use in the synthesis of compound libraries aimed at discovering new therapeutics. For example, it has been employed in the creation of libraries of urea and thiourea (B124793) compounds and in the development of substituted spiro compounds intended as pain-relief medicaments that target the vanilloid receptor 1 (VR1/TRPV1). google.comgoogle.com Furthermore, it is a documented reactant in the synthesis of P2RX7 modulators, which are investigated for treating inflammatory diseases and cancer. google.comgoogle.com The inclusion of the dichlorinated benzyl (B1604629) group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as lipophilicity and binding affinity.

| Biological Target | Molecular Scaffold Class | Therapeutic Area |

| P2RX7 Receptor | Dicarboxamides | Inflammation, Cancer |

| Vanilloid Receptor 1 (VR1/TRPV1) | Substituted Spiro Compounds | Pain Relief |

| Various (Library Screening) | Ureas and Thioureas | General Drug Discovery |

This interactive table summarizes the use of this compound in designing molecular scaffolds for specific therapeutic targets.

Material Science Applications: Principles of Microencapsulation and Polyurea Formation for Specialized Material Development

In material science, isocyanates are fundamental to the production of polyurethane and polyurea polymers. Polyurea is formed through the step-growth polymerization reaction between a di- or poly-isocyanate and a di- or poly-amine. The core chemical transformation is the reaction of the isocyanate group (-N=C=O) with a primary or secondary amine (-NHR) to form a stable urea linkage (-NH-CO-NR-).

While this compound is a mono-isocyanate and therefore cannot form a polymer chain on its own, it readily undergoes the characteristic urea-forming reaction. This allows it to be used as a chain-terminating agent to control the molecular weight of a polyurea polymer or to functionalize the surface of materials bearing amine groups.

The principle of polyurea formation is central to microencapsulation technology, where a liquid core is enclosed by a solid polymer shell. This is often achieved via interfacial polymerization, where a di-isocyanate in an oil phase reacts with an amine in an aqueous phase at the oil-water interface to form a thin, robust polyurea membrane. Although di-isocyanates are required to build the shell, the underlying chemistry is the same urea linkage formation that this compound readily undergoes.

Derivatization to Form Advanced Chemical Precursors (e.g., a-Tosyl-(2,4-dichlorobenzyl) isocyanide)

The compound α-Tosyl-(2,4-dichlorobenzyl) isocyanide is a valuable and specialized chemical precursor, particularly for the synthesis of heterocyclic compounds like imidazoles and pyrroles. sigmaaldrich.comresearchgate.net However, it is important to clarify that this advanced precursor is not synthesized from this compound. The isocyanate (-N=C=O) and isocyanide (-N≡C) functional groups are distinct and are prepared via different synthetic routes.

The established method for synthesizing α-tosyl-substituted isocyanides involves a multi-step process that typically starts with the corresponding aldehyde (2,4-dichlorobenzaldehyde) or amine (2,4-dichlorobenzylamine). A common route involves the formation of an N-(α-tosylbenzyl)formamide intermediate. orgsyn.org This formamide (B127407) is then subjected to a dehydration reaction, commonly using a reagent like phosphorus oxychloride in the presence of a base such as triethylamine, to yield the final isocyanide product. orgsyn.orgsmolecule.com

Therefore, while this compound is a versatile reagent, the synthesis of α-Tosyl-(2,4-dichlorobenzyl) isocyanide proceeds through a different pathway involving formamide intermediates, highlighting the distinct and specific routes required for the synthesis of these related, yet functionally different, chemical precursors. smolecule.com

Analytical Methodologies for Process and Product Characterization in 2,4 Dichlorobenzyl Isocyanate Chemistry

Spectroscopic Techniques for Structural Confirmation of Reaction Products and Intermediates (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR))

Spectroscopic methods are indispensable for the unambiguous structural elucidation of the molecules involved in the chemistry of 2,4-dichlorobenzyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons will appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions on the dichlorinated benzene ring. A characteristic singlet for the methylene protons, deshielded by the adjacent isocyanate group and the aromatic ring, would be expected around δ 4.5-5.0 ppm.

¹³C NMR: The carbon NMR spectrum offers complementary information. It would display signals for the isocyanate carbon (-NCO) in the range of δ 120-130 ppm. The methylene carbon would appear around δ 45-55 ppm, while the aromatic carbons would produce a set of signals between δ 125-140 ppm, including two signals for the carbons directly bonded to chlorine atoms at the lower end of this range.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₅Cl₂NO), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with prominent peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for identifying functional groups. The most prominent and diagnostic absorption band for this compound is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears in a relatively clear region of the spectrum, typically between 2250 and 2275 cm⁻¹. specac.com Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region). The progress of reactions involving the isocyanate can be easily monitored by the disappearance of this distinctive -NCO peak. paint.orgresearchgate.net

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm (multiplets) |

| ¹H NMR | Methylene Protons (-CH₂-) | δ 4.5-5.0 ppm (singlet) |

| ¹³C NMR | Isocyanate Carbon (-NCO) | δ 120-130 ppm |

| ¹³C NMR | Methylene Carbon (-CH₂-) | δ 45-55 ppm |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | Isotopic cluster due to two Cl atoms |

| FTIR | Isocyanate Stretch (-N=C=O) | 2250-2275 cm⁻¹ (strong, sharp) |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Byproduct Identification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are essential for separating complex mixtures, allowing for the quantification of reactants and products, assessment of product purity, and identification of trace-level byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for analyzing volatile and thermally stable compounds. While direct analysis of highly reactive isocyanates can be challenging, GC-MS is invaluable for analyzing starting materials (e.g., 2,4-dichlorobenzyl amine) or for analyzing reaction products after derivatization. jksoeh.orgresearchgate.net For purity assessment, a GC-MS method can separate this compound from residual solvents or more volatile byproducts, with the mass spectrometer providing definitive identification of the separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wide range of compounds, including those that are thermally labile or non-volatile. kuleuven.be For isocyanate chemistry, LC-MS is particularly useful for reaction monitoring. researchgate.net Small aliquots can be taken from a reaction mixture over time, derivatized to form stable ureas, and analyzed to track the consumption of the isocyanate and the formation of the desired product. This provides crucial kinetic data for process optimization. For purity assessment of the final product, LC-MS can detect non-volatile impurities or oligomeric byproducts that would not be amenable to GC analysis. dtu.dk High-resolution mass spectrometry coupled with LC can provide elemental compositions for unknown impurity peaks, aiding in their structural identification.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| GC-MS | Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID |

| GC-MS | Temperature Program | Initial temp 50°C, ramp to 280°C at 10°C/min |

| GC-MS | Detector | Mass Spectrometer (Electron Ionization) |

| LC-MS | Column | Reversed-phase C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| LC-MS | Mobile Phase | Gradient of acetonitrile and water (with formic acid or ammonium acetate) |

| LC-MS | Detector | Mass Spectrometer (Electrospray Ionization) |

Thermal Analysis in Isocyanate Reactivity and Polymerization Studies (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of materials. In the context of isocyanate chemistry, they are particularly important for understanding thermal stability and polymerization behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com For this compound, TGA can determine its thermal stability and decomposition profile. The onset temperature of weight loss indicates the point at which the compound begins to degrade. The general degradation for isocyanates is known to occur between 140 and 300°C. researchgate.net

TGA is also extensively used to characterize the thermal properties of polymers derived from isocyanates, such as polyurethanes. mdpi.comosti.gov The thermal stability of a polyurethane formed from this compound can be assessed by heating the material at a constant rate and observing the temperatures at which different degradation stages occur. researchgate.net This information is critical for determining the service temperature range of the final polymer product. The urethane (B1682113) bond can undergo reversion to the constituent isocyanate and alcohol at elevated temperatures, a process that can be studied using TGA. ebrary.net The thermal decomposition of blocked isocyanates, which are designed to release the reactive isocyanate at a specific temperature, is also effectively studied by TGA. mdpi.com

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| 30 - 150 | ~1-2% | Loss of residual solvent or moisture |

| 200 - 350 | ~30-40% | Initial degradation (e.g., urethane bond cleavage) |

| 350 - 500 | ~50-60% | Degradation of polymer backbone |

| > 500 | >95% | Final decomposition to char residue |

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes and Integration of Green Chemistry Principles

Traditional synthesis routes for isocyanates often involve hazardous reagents like phosgene (B1210022), prompting a critical need for greener alternatives. Future research will be heavily focused on developing sustainable synthetic pathways for 2,4-Dichlorobenzyl isocyanate that align with the principles of green chemistry. yale.edusemanticscholar.org This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous substances. yale.eduarkat-usa.org

Key research avenues include:

Phosgene-Free Synthesis: A primary goal is the complete elimination of phosgene. rsc.org Investigating alternative carbonylation methods, such as the reductive carbonylation of the corresponding nitro or amine precursors using catalysts and safer CO sources, presents a significant area of exploration. researchgate.net Another promising approach is the thermal or photochemical decomposition of carboxylic azides, known as the Curtius Rearrangement, which offers a "greener" path to isocyanates. libretexts.org

Renewable Feedstocks and Solvents: Research into sourcing the 2,4-dichlorobenzyl backbone from renewable feedstocks could drastically reduce the environmental footprint of the synthesis. researchgate.net Furthermore, the replacement of conventional volatile organic solvents with safer, bio-based alternatives or even solvent-free reaction conditions is a critical aspect of greening the process. mdpi.com

Atom Economy and Waste Reduction: Future synthetic designs should maximize the incorporation of all starting materials into the final product, a principle known as atom economy. yale.edu This involves minimizing the use of protecting groups and auxiliary substances, which generate additional waste streams. yale.edumdpi.com Developing catalytic processes that are highly selective and efficient is paramount to achieving high atom economy. rsc.org

| Principle | Conventional Approach | Future Green Chemistry Approach |

|---|---|---|

| Reagents | Use of highly toxic phosgene and its derivatives. | Phosgene-free routes (e.g., Curtius Rearrangement, reductive carbonylation). researchgate.netlibretexts.org |

| Solvents | Use of volatile and often hazardous organic solvents. | Application of green solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions. semanticscholar.org |

| Atom Economy | Often involves stoichiometric reagents and generates significant byproducts. | Catalytic methods designed to maximize the incorporation of all materials into the final product. yale.edu |

| Energy Efficiency | May require high temperatures and pressures. | Development of processes that operate at ambient temperature and pressure, potentially using photochemical or microwave-assisted synthesis. yale.edu |

| Feedstock | Typically derived from depleting petrochemical sources. | Exploration of pathways utilizing renewable, bio-based feedstocks for the benzyl (B1604629) precursor. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Isocyanate Transformations

The reactivity of the isocyanate group is central to its utility, and catalysts play a crucial role in controlling the rate and outcome of its transformations. While organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) have been widely used, their toxicity has spurred research into alternatives. wernerblank.com Future work on this compound will focus on discovering and optimizing novel catalytic systems that offer superior performance, selectivity, and environmental compatibility.

Promising areas for catalytic research include:

Non-Tin Metal Catalysts: Investigating alternative metal-based catalysts is a high priority. Zirconium chelates, for example, have shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.com Other metals such as zinc, bismuth, and iron also warrant further investigation to understand their catalytic effect on the transformations of this compound. paint.org

Organocatalysis: Tertiary amines and other Lewis bases are known to catalyze isocyanate reactions, often through activation of the alcohol or other nucleophile. paint.org Exploring a wider range of organocatalysts, including N-heterocyclic carbenes and phosphine-based catalysts, could unlock new reaction pathways and selectivities. whiterose.ac.uk The mechanism of catalysis can significantly influence selectivity; for instance, some tertiary amines like DABCO have been shown to invert the typical reactivity of diisocyanates. paint.org

Selective Transformations: A key challenge is to develop catalysts that can selectively direct this compound toward a specific reaction product (e.g., carbamate (B1207046), urea (B33335), allophanate, or isocyanurate) in the presence of multiple reactive species. rsc.org This is particularly important in complex formulations and multicomponent reactions. rsc.org For instance, catalysts that favor the formation of the thermodynamically stable isocyanurate trimers versus linear urethane (B1682113) linkages are highly sought after for creating cross-linked materials. rsc.orgresearchgate.net

| Catalyst Class | Examples | Mechanism of Action (General) | Potential Research Focus |

|---|---|---|---|

| Non-Tin Metal Catalysts | Zirconium chelates, Zinc carboxylates, Bismuth compounds | Lewis acids; activate the isocyanate group by coordination. paint.org | Enhancing selectivity for hydroxyl vs. water reactions; reducing side reactions. wernerblank.com |

| Tertiary Amines | DABCO, DBU | Lewis bases; activate the hydroxyl group of an alcohol. paint.org | Controlling selectivity in di- or poly-functional systems; potential for switchable catalysis. |

| Organophosphorus Catalysts | Phosphine oxides, Phospholenes | Can act as redox-neutral P(V) catalysts. whiterose.ac.uk | Application in aza-Wittig type reactions and self-condensation reactions. whiterose.ac.uk |

| N-Heterocyclic Carbenes (NHCs) | Imidazole-based carbenes | Act as nucleophilic catalysts. | Exploring novel multicomponent reactions and polymerization pathways. |

Advanced Computational Design and Prediction of Isocyanate-Based Systems for Tailored Reactivity

The field of computational chemistry offers powerful tools to predict and understand the behavior of reactive molecules like this compound, yet its application to isocyanate systems has been comparatively limited. mdpi.com A significant future avenue lies in developing and applying computational models to guide the synthesis and application of this compound, reducing the need for extensive trial-and-error experimentation.

Key computational research directions include:

Force Field Development: A major hurdle in simulating isocyanate-based systems is the lack of accurate, specifically parameterized force fields for molecular dynamics (MD) simulations. mdpi.comresearchgate.net Developing robust parameters for this compound would enable reliable predictions of its physical properties and its interactions in complex mixtures and polymer systems.

Quantum Mechanical (QM) Studies: Ab initio and Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the isocyanate group. researchgate.net Such studies can be used to model reaction mechanisms, calculate transition state energies for catalyzed and uncatalyzed reactions, and predict the influence of the dichlorobenzyl substituent on reactivity compared to other isocyanates like phenyl isocyanate or methyl isocyanate. mdpi.com

Predictive Modeling of Derivatives: Computational methods can be employed to design novel derivatives of this compound with tailored properties. By simulating the electronic and steric characteristics of potential products, researchers can pre-screen candidates for specific applications, such as polymers with desired thermal stability or small molecules with specific binding affinities. researchgate.net

| Computational Method | Objective | Specific Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. | Calculate activation energies for reactions with nucleophiles (alcohols, amines); model catalytic cycles. mdpi.com |

| Molecular Dynamics (MD) | Simulate bulk properties and intermolecular interactions. | Predict physical properties of polymers derived from the isocyanate; study miscibility in blends. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model reactions in complex environments (e.g., in solvent or on a surface). | Simulate the functionalization of nanoparticle surfaces or polymer chains with high accuracy. |

| Machine Learning (ML) | Accelerate materials discovery and property prediction. | Develop models to predict the properties of new polymers based on the isocyanate structure and co-monomers. researchgate.net |

Development of High-Value Derivatives of this compound for Emerging Academic Applications

The unique combination of a reactive isocyanate group and a dichlorinated aromatic ring makes this compound an attractive building block for creating novel, high-value molecules with specialized functions. Future research should explore its potential beyond traditional polymer applications and into emerging areas of academic and technological interest.

Unexplored avenues for derivative synthesis include:

Functionalized Surfaces and Nanomaterials: Isocyanates are effective linkers for grafting molecules onto surfaces rich in hydroxyl or amine groups. nih.gov Research into using this compound to functionalize surfaces of nanoparticles (e.g., silica, titanium dioxide), cellulose (B213188) nanocrystals, or graphene oxide could lead to new hybrid materials with tailored properties for sensing, catalysis, or advanced composites. nih.govresearchgate.net

Bioconjugation and Medicinal Chemistry: The isocyanate group can react with amine and hydroxyl groups on biomolecules. While requiring careful control, this reactivity could be harnessed to attach the dichlorobenzyl moiety to peptides, proteins, or other biological scaffolds. The chlorinated aromatic structure could serve as a unique tag or confer specific properties, such as hydrophobicity or potential bioactivity.

Complex Molecule Synthesis via Multicomponent Reactions (MCRs): Isocyanates are valuable components in MCRs, which allow for the efficient construction of complex molecular architectures in a single step. rsc.org Exploring the use of this compound in Ugi, Passerini, or other isocyanate-based MCRs could provide rapid access to libraries of novel heterocyclic compounds, such as hydantoins and cyclic carbamates, for screening in various academic applications. rsc.org

| Derivative Class | Reaction Type | Potential Academic Application |

|---|---|---|

| Surface-Modified Nanoparticles | Reaction with surface hydroxyl/amine groups. | Creating functional fillers for polymer composites; developing heterogeneous catalysts. researchgate.net |

| Functionalized Biopolymers | Grafting onto materials like cellulose or chitosan. | Development of novel biomaterials with enhanced thermal stability or antimicrobial properties. nih.gov |

| Heterocyclic Compounds | Isocyanate-based multicomponent reactions (MCRs). | Synthesis of novel molecular scaffolds (e.g., hydantoins) for chemical biology and materials science. rsc.org |

| Smart Polymers | Incorporation as a functional monomer. | Designing polymers whose properties (e.g., solubility, conformation) can be altered by external stimuli. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.